molecular formula C4H4N2O B043898 4-Hydroxypyrimidine CAS No. 4562-27-0

4-Hydroxypyrimidine

Cat. No.: B043898
CAS No.: 4562-27-0
M. Wt: 96.09 g/mol
InChI Key: DNCYBUMDUBHIJZ-UHFFFAOYSA-N
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Description

4-Hydroxypyrimidine is an aromatic heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound, specifically, has a hydroxyl group attached to the fourth carbon atom of the pyrimidine ring. This compound is of significant interest due to its biological and chemical properties, making it a valuable subject in various fields of research.

Mechanism of Action

Target of Action

4-Hydroxypyrimidine, also known as pyrimidin-4-ol, has been found to interact with several targets. One of its primary targets is the hypoxia-inducible factor prolyl hydroxylases (PHDs) . PHDs are enzymes that play a crucial role in the regulation of the hypoxia-inducible factor (HIF), which is involved in the cellular response to low oxygen levels . Additionally, this compound has been associated with anti-inflammatory activities, potentially through its inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

This compound acts as an inhibitor of PHDs, leading to an increase in HIF levels . This inhibition is achieved through the compound’s interaction with the hydrophobic pocket of PHDs . In the context of anti-inflammatory activities, this compound may inhibit the expression and activities of certain inflammatory mediators .

Biochemical Pathways

This compound is involved in the biosynthesis of thiamine phosphates, particularly the cofactor thiamine diphosphate . It serves as a building block in this pathway . Furthermore, it’s also involved in the synthesis of other compounds with α-ketoglutaric acid as a precursor .

Result of Action

The inhibition of PHDs by this compound leads to an increase in HIF levels . This can have therapeutic implications in the treatment of conditions like anemia and other ischemia-related diseases . In terms of its anti-inflammatory effects, this compound may help reduce inflammation by inhibiting the expression and activities of certain inflammatory mediators .

Safety and Hazards

4-Hydroxypyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

The interest in 3,4-dihydropyrimidine-2 (1 H )- (thio)ones, which includes 4-Hydroxypyrimidine, is increasing every day, mainly due to their paramount biological relevance . The Biginelli reaction is the classical approach to reaching these scaffolds, although the product diversity suffers from some limitations . Future research is expected to focus on overcoming these limitations and exploring new applications of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypyrimidine can be synthesized through several methods. One common approach involves the condensation of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux, followed by acidification to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more scalable and cost-effective methods. For instance, the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water, is a widely adopted method .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming pyrimidine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.

Major Products:

    Oxidation: Formation of pyrimidine-4-one.

    Reduction: Formation of pyrimidine.

    Substitution: Formation of 4-halopyrimidines or 4-alkoxypyrimidines.

Scientific Research Applications

4-Hydroxypyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyrimidine: The parent compound without the hydroxyl group.

    2-Hydroxypyrimidine: Hydroxyl group attached to the second carbon atom.

    5-Hydroxypyrimidine: Hydroxyl group attached to the fifth carbon atom.

Uniqueness: 4-Hydroxypyrimidine is unique due to the position of the hydroxyl group, which significantly influences its chemical reactivity and biological activity. Compared to other hydroxypyrimidines, this compound exhibits distinct properties that make it particularly valuable in medicinal chemistry and drug design .

Properties

IUPAC Name

1H-pyrimidin-6-one
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InChI

InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7)
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InChI Key

DNCYBUMDUBHIJZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=CNC1=O
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Molecular Formula

C4H4N2O
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DSSTOX Substance ID

DTXSID5063524
Record name 4-Hydroxypyrimidine
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Molecular Weight

96.09 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS], White or cream-colored powder; [Alfa Aesar MSDS]
Record name 4-Hydroxypyrimidine
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Vapor Pressure

0.0000664 [mmHg]
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CAS No.

4562-27-0, 51953-17-4
Record name 4-Hydroxypyrimidine
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Synthesis routes and methods I

Procedure details

When an equivalent amount of 4-pyrimidone is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19, 2-(1,6-dihydro-6-oxopyrimidin-1-yl)ethyl chloride is isolated after column chromatography (4-pyrimidone, Aldrich, 34%, B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-ethoxycarbonyl-2H-indazolin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Fluoro-2-[2-(5-fluoro-2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-morpholin-4-yl)-3H-pyrimidin-4-one is prepared by following the procedure described in example 1a (step 5a) using 182 mg of sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate (obtained in step 2a) and 197 mg of 5-fluoro-2-methyl-2,3-dihydro-1H-indole (reference example 1a). After silica column purification, eluent: 98/02 dichloromethane/methanol, 85 mg of 5-fluoro-2-[2-(5-fluoro-2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one are obtained in the form of a white solid, the characteristics of which are the following:
Name
sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate
Quantity
182 mg
Type
reactant
Reaction Step One
Name
5-fluoro-2-methyl-2,3-dihydro-1H-indole
Quantity
197 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypyrimidine
Reactant of Route 2
4-Hydroxypyrimidine
Reactant of Route 3
4-Hydroxypyrimidine
Reactant of Route 4
4-Hydroxypyrimidine
Reactant of Route 5
4-Hydroxypyrimidine
Reactant of Route 6
4-Hydroxypyrimidine
Customer
Q & A

Q1: What is the molecular formula and weight of 4-hydroxypyrimidine?

A1: The molecular formula of this compound is C4H4N2O, and its molecular weight is 96.09 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers often utilize Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to elucidate the structure and properties of this compound and its derivatives. [, ]

Q3: this compound can exist in different tautomeric forms. What are these forms, and which one is predominantly observed?

A3: this compound exhibits tautomerism between its this compound and 4(3H)-pyrimidinone forms. While both tautomers exist, computational studies suggest that the 4(3H)-pyrimidinone form is energetically favored in the gas phase. [, ]

Q4: How does the presence of substituents on the pyrimidine ring affect the tautomeric equilibrium of this compound?

A4: Substituents can significantly influence the tautomeric equilibrium. For example, electron-withdrawing groups tend to stabilize the oxo form (4(3H)-pyrimidinone), while electron-donating groups may favor the hydroxy form. [, ]

Q5: What types of reactions are commonly observed with this compound?

A5: this compound can undergo various reactions, including alkylation, acylation, and condensation reactions. The presence of the hydroxyl group and the nitrogen atoms in the ring allows for diverse reactivity. [, , ]

Q6: How does the reactivity of this compound change under photochemical conditions?

A6: Under UV irradiation, this compound can undergo photo-Fries rearrangement when esterified with alkyl or aryl sulfonic acids. This reaction leads to the formation of 5-substituted 4-hydroxypyrimidines. []

Q7: Can this compound act as a ligand in metal complexes?

A7: Yes, this compound and its derivatives can act as ligands in metal complexes. The nitrogen atoms in the ring, as well as the oxygen atom of the hydroxyl group, can coordinate to metal ions. [, ]

Q8: Are there any reported catalytic applications of this compound or its derivatives?

A8: Research suggests that certain derivatives of this compound could potentially be used as catalysts in organic reactions, but further investigation is needed to explore their full catalytic potential.

Q9: What is the biological significance of this compound derivatives?

A9: Derivatives of this compound are found in numerous biologically active molecules, including nucleic acids, vitamins, and pharmaceuticals. For example, the pyrimidine bases cytosine, thymine, and uracil are essential components of DNA and RNA.

Q10: Are there any known interactions of this compound derivatives with enzymes?

A10: Yes, some this compound derivatives, such as 2-hydroxypyrimidine and this compound, have been identified as substrates for xanthine oxidase. This enzyme catalyzes their oxidation. []

Q11: Have any this compound derivatives shown potential as therapeutic agents?

A11: Research indicates that certain this compound derivatives exhibit promising biological activities, such as anticancer, antiviral, and antibacterial properties. [, , ] Notably, a class of this compound-5-carboxamides has been investigated for its potential in treating anemia by inhibiting HIF prolyl hydroxylase. []

Q12: What is the role of this compound derivatives in plant growth and development?

A12: Synthetic plant growth regulators like Methyur (sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) and Kamethur (potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) demonstrate auxin-like effects, influencing root formation and plant growth. [, ]

Q13: How is computational chemistry employed in research on this compound?

A13: Computational methods like density functional theory (DFT) are used to investigate the electronic structure, tautomeric equilibria, and reactivity of this compound and its derivatives. [, ] These calculations provide insights into the molecular properties and guide the design of new compounds with desired properties.

Q14: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound derivatives?

A14: While specific QSAR models might not be extensively reported, the development of such models could be valuable for predicting the activity and properties of new this compound derivatives. []

Q15: What are the potential environmental concerns associated with the use of this compound and its derivatives?

A15: While specific data on the ecotoxicological effects of this compound might be limited, it is crucial to consider the potential environmental impact of its production, use, and disposal. Sustainable practices such as recycling and appropriate waste management strategies are essential for mitigating any potential negative consequences.

Q16: How is this compound typically quantified in different matrices?

A16: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis or mass spectrometry, is commonly employed for the analysis and quantification of this compound and its derivatives in various samples. []

Q17: What are the key considerations for validating analytical methods used for this compound analysis?

A17: Analytical method validation is crucial to ensure the accuracy, precision, selectivity, and sensitivity of the chosen method. Proper validation ensures reliable and reproducible data for research and development purposes. [, ]

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